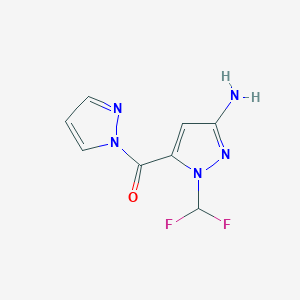

1-(difluoromethyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine

Description

The compound 1-(difluoromethyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a difluoromethyl substituent at position 1 and a pyrazole-1-carbonyl group at position 5.

Properties

IUPAC Name |

[5-amino-2-(difluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N5O/c9-8(10)15-5(4-6(11)13-15)7(16)14-3-1-2-12-14/h1-4,8H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUWZKOTQIOWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=O)C2=CC(=NN2C(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

Carbonylation: The carbonyl group can be introduced through the reaction of the pyrazole derivative with a carbonylating agent such as phosgene or carbon monoxide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(difluoromethyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (dichloromethane, ethanol).

Major Products Formed:

Oxidation Products: Oxidized pyrazole derivatives.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic properties. Research has indicated that derivatives of pyrazole compounds exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi. For instance, a derivative similar to 1-(difluoromethyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine demonstrated significant antifungal activity against Candida species, making it a candidate for antifungal drug development .

- Anticancer Properties : Pyrazole derivatives have been investigated for their anticancer potential. A study highlighted that certain pyrazolo[1,5-a]pyrimidines exhibited selective cytotoxicity against cancer cell lines, suggesting that modifications like difluoromethyl groups can enhance biological activity .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting pathways relevant to disease processes. Research indicates that difluoromethyl groups can enhance binding affinity to specific targets, potentially leading to novel therapeutic agents .

Agricultural Applications

In agriculture, compounds similar to this compound are being explored for their fungicidal properties. The synthesis of related pyrazole derivatives has been linked to the development of new fungicides, which are crucial for crop protection:

- Fungicides : A patent describes the use of pyrazole derivatives in the formulation of fungicides that target plant pathogens effectively. The incorporation of difluoromethyl groups enhances the efficacy and stability of these compounds under agricultural conditions .

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science:

- Fluorescent Materials : Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential fluorescent materials due to their photophysical properties. Research indicates that these compounds can be utilized as fluorescent probes in biological imaging applications .

Table 1: Biological Activities of Pyrazole Derivatives

Table 2: Agricultural Applications

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and pyrazole ring contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Difluoromethyl vs. Trifluoromethyl Substituents

- 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (C₅H₆F₃N₃) :

- The trifluoromethyl group at position 5 increases electron-withdrawing effects compared to the target compound’s difluoromethyl group. This enhances oxidative stability but may reduce solubility.

- Molecular weight: 177.12 g/mol (vs. 239.057 g/mol for the target).

Pyrazole Carbonyl vs. Carboxamide Groups

- Higher molecular weight (485.25 g/mol) due to bulky aryl substituents.

Aryl vs. Heteroaryl Substituents

Physicochemical Properties

Biological Activity

1-(Difluoromethyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent modifications to introduce functional groups such as difluoromethyl and carbonyl moieties.

A common synthetic route includes:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of the Difluoromethyl Group : This can be achieved through fluorination reactions involving reagents like HF or metal fluorides.

- Acylation : The introduction of the carbonyl group is typically accomplished via acyl chloride intermediates or direct acylation methods.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-inflammatory, anti-tumor, and antimicrobial agent.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. A study indicated that certain pyrazole derivatives demonstrated superior edema inhibition compared to standard drugs like celecoxib .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Pyrazole derivatives are known to inhibit various cancer-related targets, including BRAF(V600E) and EGFR. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents against specific cancers .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against several pathogenic fungi and bacteria. For example, a series of pyrazole carboxamide derivatives demonstrated moderate to excellent antifungal activity against phytopathogenic fungi . The mechanism often involves disrupting microbial cell membranes or inhibiting critical enzymatic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its efficacy include:

- Substituents on the Pyrazole Ring : Variations in substituents can significantly affect potency and selectivity towards specific biological targets.

- Functional Groups : The presence of electron-withdrawing groups like difluoromethyl enhances lipophilicity and may improve bioavailability.

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives:

Q & A

Advanced Question

- LogP and solubility : Use COSMO-RS or QSPR models trained on pyrazole datasets .

- pKa prediction : DFT calculations (e.g., Gaussian 16) at the B3LYP/6-311+G(d,p) level account for the electron-withdrawing effects of fluorine .

- ADMET profiles : SwissADME or ADMET Predictor™ incorporate the difluoromethyl group’s contribution to permeability and toxicity .

How can researchers optimize the compound’s synthetic route for scalability without compromising yield?

Advanced Question

- Flow chemistry : Continuous flow systems improve heat and mass transfer during exothermic steps (e.g., diazotization) .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) enable selective reductions, avoiding over-functionalization .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing batch failures .

What spectroscopic techniques are most reliable for characterizing the compound’s solid-state vs. solution-phase structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.